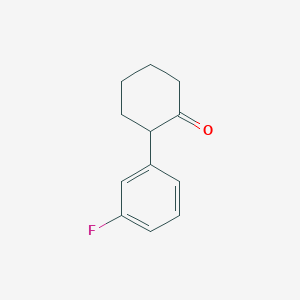

2-(3-Fluorophenyl)cyclohexan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13FO |

|---|---|

Molecular Weight |

192.23 g/mol |

IUPAC Name |

2-(3-fluorophenyl)cyclohexan-1-one |

InChI |

InChI=1S/C12H13FO/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h3-5,8,11H,1-2,6-7H2 |

InChI Key |

XFNKVKMQLGJGJN-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=O)C(C1)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies for 2 3 Fluorophenyl Cyclohexan 1 One and Its Precursors

Strategies for the Construction of the Cyclohexanone (B45756) Core

The formation of the six-membered cyclohexanone ring is a fundamental operation in organic synthesis. Several robust methods have been developed for this purpose, including cyclization and annulation reactions.

Cyclization Reactions and Annulation Approaches in Fluorinated Systems

The Robinson annulation is a powerful and widely used method for the formation of six-membered rings. d-nb.infonsf.gov This reaction involves a Michael addition of a ketone to a methyl vinyl ketone, followed by an intramolecular aldol (B89426) condensation to form an α,β-unsaturated cyclohexenone. d-nb.infonsf.govresearchgate.net In the context of synthesizing the precursor for 2-(3-Fluorophenyl)cyclohexan-1-one (B6146599), a potential strategy would involve the reaction of a suitable ketone with a vinyl ketone derivative, which could be followed by reduction of the resulting enone. The use of precursors like α-silylated vinyl ketones has been explored to circumvent the tendency of methyl vinyl ketone to polymerize. researchgate.net

Another classical approach to forming cyclic ketones is the Dieckmann condensation. This intramolecular Claisen condensation of a diester is particularly effective for creating five- and six-membered rings. The reaction is typically base-catalyzed and proceeds through the formation of a β-keto ester, which can then be decarboxylated to yield the desired cyclohexanone.

Regioselective Functionalization of Cyclohexanones

Once the cyclohexanone core is established, regioselective functionalization is crucial for introducing substituents at specific positions. The α-position of cyclohexanone is particularly reactive due to the acidity of the α-protons, allowing for the formation of enolates which can then react with various electrophiles. This reactivity is central to the methods discussed in the following section for introducing the aryl group.

Introduction of the 3-Fluorophenyl Moiety

The introduction of the 3-fluorophenyl group at the α-position of the cyclohexanone ring is a key step in the synthesis of the target molecule. Modern cross-coupling reactions have become the methods of choice for this transformation, offering high efficiency and functional group tolerance.

Palladium-Catalyzed Coupling Reactions in Fluorophenylation

Palladium-catalyzed α-arylation of ketones is a premier method for forming carbon-carbon bonds between a ketone and an aryl group. This reaction typically involves the coupling of a ketone enolate with an aryl halide. The use of silyl (B83357) enol ethers of ketones, which can be prepared and isolated, often provides a milder alternative to the direct use of strong bases to form the enolate in situ. nsf.govescholarship.org For the synthesis of 2-(3-Fluorophenyl)cyclohexan-1-one, this would involve the reaction of a cyclohexanone enolate or its silyl enol ether with a 3-fluorophenyl halide, such as 1-bromo-3-fluorobenzene (B1666201) or 1-iodo-3-fluorobenzene.

The Suzuki-Miyaura coupling is another powerful palladium-catalyzed reaction that can be adapted for the α-arylation of ketones. This reaction typically couples an organoboron compound (like a boronic acid or ester) with an organic halide. nih.gov To synthesize 2-(3-Fluorophenyl)cyclohexan-1-one via this method, one could envision the coupling of an α-halocyclohexanone with 3-fluorophenylboronic acid, or alternatively, the coupling of a cyclohexanone enolate derivative with a 3-fluorophenyl halide. The reaction is known for its mild conditions and tolerance of a wide variety of functional groups.

A variety of palladium catalysts and ligands have been developed to optimize these coupling reactions. For instance, catalysts based on Pd(OAc)2 or Pd2(dba)3 with phosphine (B1218219) ligands like P(t-Bu)3 or PCy3 are commonly employed. researchgate.net The choice of base is also critical, with carbonates such as Cs2CO3 or K3PO4 often being effective.

| Catalyst System | Aryl Halide | Coupling Partner | Base | Solvent | Yield (%) | Reference |

| Pd(OAc)2 / PCy3 | Aryl Triflates | Cyclohexanone silyl enol ether | CsF/ZnF2 | Dioxane | Varies | berkeley.edu |

| Pd2(dba)3 / P(t-Bu)3 | Aryl Bromides | Cyclohexanone silyl enol ether | CsF/ZnF2 | Dioxane | Varies | berkeley.edu |

| Pd(PPh3)4 | 4-Bromothiophene-2-carbaldehyde | Arylboronic acids/esters | K3PO4 | Toluene (B28343)/Water | 60-95 | nih.gov |

Table 1: Representative Conditions for Palladium-Catalyzed α-Arylation of Ketone Derivatives. This table presents examples of catalyst systems and conditions used in Suzuki-Miyaura and related coupling reactions for the synthesis of α-aryl ketones, which are analogous to the synthesis of 2-(3-Fluorophenyl)cyclohexan-1-one.

Nucleophilic Aromatic Substitution Strategies on Aryl Halides

Nucleophilic aromatic substitution (SNAr) offers an alternative pathway for the formation of the C-C bond between the cyclohexanone and the fluorophenyl ring. This reaction typically requires an aryl halide that is activated by the presence of strong electron-withdrawing groups ortho or para to the leaving group. In the case of a 3-fluorophenyl halide, the fluorine atom itself is an electron-withdrawing group, but the meta position is generally less activated towards SNAr compared to the ortho and para positions. Therefore, forcing conditions, such as high temperatures and strong bases, might be necessary to effect the reaction between a cyclohexanone enolate and a 3-fluorophenyl halide via an SNAr mechanism.

Direct Arylation Methods for Cyclohexanone Derivatives

Direct C-H arylation has emerged as a highly attractive and atom-economical strategy in organic synthesis. nih.gov This approach avoids the pre-functionalization of the coupling partners that is required in traditional cross-coupling reactions. For the synthesis of 2-(3-Fluorophenyl)cyclohexan-1-one, a direct arylation strategy would involve the palladium-catalyzed reaction of cyclohexanone directly with a 3-fluorophenyl halide. nih.gov This method relies on the direct activation of a C-H bond at the α-position of the ketone. Ligand design and the choice of reaction conditions are crucial for achieving high regioselectivity and yield in such transformations. nih.gov

More recent advancements in photoredox catalysis have also enabled the arylation of C-H bonds under mild conditions. rsc.orgnih.gov These methods often utilize visible light to initiate the catalytic cycle and can be applied to a wide range of substrates.

| Catalyst System | Arylating Agent | Substrate | Key Features | Reference |

| Pd(OAc)2 / Ligand | Aryl Iodides | Heteroaromatic Ketones | Ligand-controlled site-selectivity (α vs β) | d-nb.infonih.gov |

| Rh(III) catalyst / Ag(I) additive | N-methoxybenzamides | Silyl Enol Ethers | C-H activation approach | nsf.govescholarship.org |

| Copper(I) / Photoredox catalyst | Aryl Diazonium Salts | Azoles | Visible-light induced C-H arylation | rsc.org |

Table 2: Modern Arylation Methods Applicable to Ketone Derivatives. This table highlights some advanced arylation methodologies that could potentially be adapted for the synthesis of 2-(3-Fluorophenyl)cyclohexan-1-one.

Conclusion

Stereoselective Synthesis of 2-(3-Fluorophenyl)cyclohexan-1-one

Achieving high levels of enantiopurity is critical in the synthesis of pharmacologically active molecules. The stereocenter at the C2 position of the cyclohexanone ring profoundly influences the molecule's biological activity. Methodologies to control this stereochemistry are therefore of paramount importance.

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. wikipedia.org After the desired chiral center is created, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.org This strategy is a cornerstone of asymmetric synthesis.

For the synthesis of a 2-aryl cyclohexanone, a chiral auxiliary, such as an Evans oxazolidinone, can be attached to a precursor molecule. researchgate.netresearchgate.net For instance, an acetic acid derivative bearing an Evans auxiliary could undergo an asymmetric aldol (B89426) condensation. researchgate.net The inherent chirality of the auxiliary physically blocks one face of the intermediate enolate, forcing an incoming electrophile (or in a conjugate addition, the substrate) to attack from the less hindered face, thereby inducing high diastereoselectivity. wikipedia.orgsioc-journal.cn The resulting product, containing the newly formed stereocenter with a specific configuration, can then be further manipulated and the auxiliary removed to yield the enantiopure target compound.

Another well-established auxiliary, trans-2-phenylcyclohexanol, introduced by J. K. Whitesell, has proven effective in controlling stereochemistry in various reactions, including ene reactions. wikipedia.org Similarly, camphor-derived auxiliaries have been successfully used in diastereoselective alkylations and Diels-Alder reactions. researchgate.net The choice of auxiliary and reaction conditions can allow for the selective synthesis of different diastereomers from the same starting material. researchgate.net

| Auxiliary Type | Typical Application | Achievable Selectivity (Diastereomeric Ratio) | Reference |

| Evans Oxazolidinones | Asymmetric Aldol Reactions | >95:5 | wikipedia.orgresearchgate.net |

| Evans Oxazolidinones | Asymmetric Alkylations | High | researchgate.net |

| trans-2-Phenylcyclohexanol | Ene Reactions | 10:1 | wikipedia.org |

| Camphor-derived Auxiliaries | Asymmetric Alkylations | High (Solvent Dependent) | researchgate.net |

This table presents representative data for the application of chiral auxiliaries in reactions analogous to those that could be used for the synthesis of 2-(3-Fluorophenyl)cyclohexan-1-one.

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze stereoselective transformations, avoiding the use of often toxic or expensive metal catalysts. ub.eduyoutube.com This field has provided powerful methods for the enantioselective synthesis of substituted cyclohexanones.

A common strategy involves the reaction of α,β-unsaturated aldehydes with various nucleophiles, catalyzed by chiral secondary amines like L-proline or its derivatives. youtube.comnih.gov The catalyst reacts with the aldehyde to form a chiral enamine intermediate. This enamine then reacts with a suitable Michael acceptor. Subsequent intramolecular cyclization and hydrolysis regenerate the catalyst and yield the optically active cyclohexanone derivative. This approach, often a domino Michael-aldol reaction, can construct the entire substituted cyclohexanone ring system in a single, highly enantioselective step. For example, reacting β-ketoesters with α,β-unsaturated aldehydes using a chiral TMS-protected prolinol catalyst can produce optically active cyclohexenones with excellent enantiomeric excess (98-99% ee). nih.gov These cyclohexenones can then be readily converted to the saturated cyclohexanone.

| Catalyst | Reaction Type | Substrates | Enantiomeric Excess (ee) | Reference |

| L-Proline | Michael/Aldol Cascade | Aldehydes, Ketones | >99% | youtube.com |

| TMS-protected Prolinol | Michael/Aldol Cascade | β-Ketoesters, α,β-Unsaturated Aldehydes | 98-99% | nih.gov |

| Diarylprolinol Ether | Conjugate Addition | Cinnamaldehydes, Nitromethane | 90:10 er | nih.gov |

This table presents representative data for organocatalytic reactions used to synthesize chiral cyclohexanone systems.

Chemoenzymatic synthesis combines the efficiency of chemical reactions with the unparalleled stereoselectivity of biological catalysts (enzymes). nih.govnih.gov This approach can provide access to enantiopure compounds that are difficult to obtain through purely chemical methods. rsc.org

For the synthesis of enantiopure 2-(3-Fluorophenyl)cyclohexan-1-one, several chemoenzymatic strategies could be envisioned. One possibility is the kinetic resolution of a racemic mixture of the final ketone or a precursor alcohol using a lipase. The enzyme would selectively acylate one enantiomer, allowing for the easy separation of the acylated product from the unreacted enantiomer.

Alternatively, a desymmetrization approach could be employed. An engineered enzyme, such as a dehydrogenase or an "ene" reductase, could selectively reduce one of the two prochiral faces of a precursor molecule, like a cyclohexenone, to set the desired stereocenter. nih.gov A powerful example of a chemoenzymatic approach involved the synthesis of a chiral fluorolactam, where the key step was a desymmetrization using an amidase, which proved to be a highly efficient and scalable process. worktribe.com Similarly, engineered myoglobin-based catalysts have been developed for the highly stereoselective synthesis of fluorinated cyclopropanes, demonstrating the power of biocatalysis in creating chiral C-F bonds. nih.gov

Green Chemistry Approaches in the Synthesis of 2-(3-Fluorophenyl)cyclohexan-1-one

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov These principles are increasingly being applied to pharmaceutical synthesis to improve sustainability. nih.govunibo.it

Key green chemistry considerations applicable to the synthesis of 2-(3-Fluorophenyl)cyclohexan-1-one include:

Catalysis: The use of catalytic methods, particularly organocatalysis and biocatalysis as described above, is inherently greener than using stoichiometric reagents. Catalysts are used in small amounts and can often be recycled, reducing waste. youtube.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot and multicomponent reactions are excellent strategies for improving atom economy. nih.gov

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, ethanol, or supercritical CO₂, is a primary goal. Chemoenzymatic reactions, for example, are often run in aqueous media under mild conditions. nih.gov

Waste Reduction: The efficiency of a process can be quantified using metrics like Process Mass Intensity (PMI), which is the total mass of materials used (water, solvents, reagents, starting materials) to produce a given mass of the active pharmaceutical ingredient (API). A lower PMI indicates a greener process. worktribe.com

A comparative analysis of a traditional chemical synthesis versus a chemoenzymatic route for a chiral fluorolactam demonstrated the significant advantages of the green approach. worktribe.com The chemoenzymatic process, which used an amidase for the key stereoselective step, had a calculated Process Mass Intensity (PMI) of 134, a substantial improvement over the estimated 925 PMI for the enantioselective fluorination using a palladium catalyst. worktribe.com This highlights how integrating biocatalysis can lead to dramatically more efficient and sustainable manufacturing processes suitable for scaling up production. worktribe.com

Reactivity at the Carbonyl Group

The carbonyl group (C=O) is the most reactive site in the molecule due to the significant polarization of the carbon-oxygen double bond. The carbon atom is electron-deficient (electrophilic) and susceptible to attack by electron-rich species (nucleophiles). masterorganicchemistry.com

Nucleophilic Additions to the Carbonyl of 2-(3-Fluorophenyl)cyclohexan-1-one

Nucleophilic addition is a fundamental reaction of aldehydes and ketones. masterorganicchemistry.comlibretexts.org In this process, a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³. masterorganicchemistry.com The stereochemical outcome of this addition to the cyclohexanone ring is influenced by both steric and electronic factors. The presence of the 3-fluorophenyl group at the alpha position can direct the incoming nucleophile to either the axial or equatorial position, leading to the formation of diastereomeric products. The relative stability of the transition states for these two approaches determines the product ratio. researchgate.net

Common nucleophilic addition reactions for a substituted cyclohexanone like 2-(3-Fluorophenyl)cyclohexan-1-one would include:

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) would lead to the formation of tertiary alcohols.

Wittig Reaction: Reaction with a phosphorus ylide would replace the carbonyl oxygen with a carbon-carbon double bond, forming an alkene.

Cyanohydrin Formation: The addition of cyanide ion (from a source like HCN or NaCN) would result in the formation of a cyanohydrin.

| Nucleophile | Product Type | General Transformation |

| Grignard Reagent (R-MgX) | Tertiary Alcohol | C=O → C(OH)R |

| Phosphorus Ylide (Ph₃P=CR₂) | Alkene | C=O → C=CR₂ |

| Cyanide (CN⁻) | Cyanohydrin | C=O → C(OH)CN |

Reductions and Oxidations Involving the Ketone Functionality

The ketone functionality of 2-(3-Fluorophenyl)cyclohexan-1-one can be readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation over a metal catalyst (e.g., Pd, Pt, Ni) can also achieve this reduction. The stereochemistry of the resulting alcohol is dependent on the reagent and reaction conditions, with the hydride typically approaching from the less sterically hindered face of the carbonyl.

Conversely, while ketones are generally resistant to oxidation, strong oxidizing agents under forcing conditions can cleave the carbon-carbon bonds adjacent to the carbonyl group. A more relevant "oxidation" in the context of synthetic utility is the Baeyer-Villiger oxidation, where a peroxy acid (like m-CPBA) inserts an oxygen atom between the carbonyl carbon and one of the adjacent alpha-carbons, forming a lactone (a cyclic ester). The migratory aptitude of the adjacent carbons dictates which one will migrate.

| Reaction Type | Reagent(s) | Product |

| Reduction | NaBH₄ or LiAlH₄ | 2-(3-Fluorophenyl)cyclohexan-1-ol |

| Catalytic Hydrogenation | H₂, Metal Catalyst (Pd, Pt, Ni) | 2-(3-Fluorophenyl)cyclohexan-1-ol |

| Baeyer-Villiger Oxidation | Peroxy acid (e.g., m-CPBA) | A caprolactone (B156226) derivative |

Enamine and Enol Ether Formation from 2-(3-Fluorophenyl)cyclohexan-1-one

In the presence of an acid catalyst, 2-(3-Fluorophenyl)cyclohexan-1-one can react with a secondary amine to form an enamine. masterorganicchemistry.com This reaction involves the initial formation of a carbinolamine intermediate, which then dehydrates to yield the enamine. masterorganicchemistry.com The resulting enamine is a powerful nucleophile at the alpha-carbon due to the electron-donating nature of the nitrogen atom. masterorganicchemistry.com

Similarly, the formation of an enol ether can be achieved by treating the ketone with an alcohol in the presence of an acid catalyst. This reaction proceeds through a hemiacetal or hemiketal intermediate. Silyl (B83357) enol ethers, which are particularly useful synthetic intermediates, can be prepared by reacting the ketone with a silylating agent, such as trimethylsilyl (B98337) chloride, in the presence of a base.

Reactions Involving the Cyclohexanone Ring

The presence of the carbonyl group also activates the adjacent alpha-carbons, making them susceptible to a variety of reactions.

Alpha-Substitution Reactions of 2-(3-Fluorophenyl)cyclohexan-1-one

The protons on the carbon atoms alpha to the carbonyl group are acidic and can be removed by a base to form an enolate ion. youtube.com This enolate is a key reactive intermediate that can act as a nucleophile in a variety of substitution reactions. youtube.com

Alpha-Halogenation: In the presence of an acid or base, 2-(3-Fluorophenyl)cyclohexan-1-one can be halogenated at the alpha-position with reagents like bromine (Br₂) or N-bromosuccinimide (NBS).

Alpha-Alkylation: The enolate can be alkylated by reacting it with an alkyl halide. This is a powerful method for forming new carbon-carbon bonds at the alpha-position.

The regioselectivity of these reactions (i.e., whether substitution occurs at the C2 or C6 position) is an important consideration. The presence of the bulky 3-fluorophenyl group at C2 would likely direct substitution to the less sterically hindered C6 position under thermodynamic control.

Ring Expansion and Contraction Reactions of the Cyclohexanone Moiety

The cyclohexanone ring of 2-(3-Fluorophenyl)cyclohexan-1-one can undergo rearrangements that lead to either an expansion or contraction of the ring size. These reactions often proceed through specific intermediates.

One notable example of a ring contraction is the Favorskii rearrangement . This reaction occurs when an α-halo ketone is treated with a base. For 2-(3-Fluorophenyl)cyclohexan-1-one, if it were first halogenated at the C6 position, treatment with a base like sodium hydroxide (B78521) could lead to the formation of a cyclopentanecarboxylic acid derivative.

Ring expansion reactions are also known for cyclic ketones. For instance, reaction with diazomethane (B1218177) can lead to the insertion of a methylene (B1212753) group into the ring, forming a cycloheptanone (B156872) derivative. Another example involves a thermal rearrangement of an α-hydroxy imine, which can expand a five-membered ring to a six-membered ring. researchgate.net While a direct ring expansion from 2-(3-Fluorophenyl)cyclohexan-1-one is less common, derivatives can be induced to undergo such transformations. rsc.org

Rearrangement Reactions of 2-(3-Fluorophenyl)cyclohexan-1-one Scaffolds

The 2-(3-fluorophenyl)cyclohexan-1-one framework is susceptible to several classes of rearrangement reactions, which can lead to significant alterations of the carbocyclic ring structure. These include oxidative ring expansions and ring contractions, often proceeding with notable regio- and stereoselectivity.

One of the most significant rearrangement reactions for this class of compounds is the Baeyer-Villiger oxidation . This reaction transforms the cyclic ketone into a lactone (a cyclic ester). For 2-arylcyclohexanones, including the 3-fluorophenyl derivative, the Baeyer-Villiger oxidation can proceed via a kinetic resolution process when a chiral catalyst is employed. In a study utilizing a chiral N,N'-dioxide-Scandium(III) complex, the kinetic resolution of racemic 2-(3-fluorophenyl)cyclohexan-1-one was achieved through an atypical Baeyer-Villiger oxidation. This reaction preferentially yielded the "abnormal" lactone, 3-(3-fluorophenyl)oxepan-2-one, resulting from the migration of the less-substituted methylene group of the cyclohexanone ring. acs.org This outcome is contrary to the typical migratory aptitudes observed in Baeyer-Villiger oxidations, where the more substituted carbon atom usually migrates. wikipedia.orgorganic-chemistry.org

Other potential rearrangement reactions for the 2-(3-fluorophenyl)cyclohexan-1-one scaffold, based on the known reactivity of α-substituted cyclohexanones, include:

Favorskii Rearrangement : This reaction, typically occurring with α-halo ketones in the presence of a base, leads to a ring contraction to form a cyclopentanecarboxylic acid derivative. wikipedia.org For this to occur with the title compound, prior halogenation at the α-position of the ketone would be necessary.

Beckmann Rearrangement : The oxime derivative of 2-(3-fluorophenyl)cyclohexan-1-one could undergo a Beckmann rearrangement in the presence of an acid catalyst to yield a seven-membered lactam. wikipedia.orgmasterorganicchemistry.com The regioselectivity of this rearrangement would be determined by which group (the 3-fluorophenyl substituted carbon or the methylene group) is anti-periplanar to the hydroxyl group in the oxime intermediate.

Tiffeneau-Demjanov Rearrangement : This rearrangement involves the treatment of a 1-aminomethyl-cycloalkanol with nitrous acid, leading to a ring-expanded ketone. wikipedia.org Application to the 2-(3-fluorophenyl)cyclohexan-1-one system would require its conversion to the corresponding 1-(aminomethyl)-2-(3-fluorophenyl)cyclohexan-1-ol.

Table 1: Potential Rearrangement Reactions of the 2-(3-Fluorophenyl)cyclohexan-1-one Scaffold

| Rearrangement Reaction | Substrate Requirement | Typical Reagents | Product Type |

| Baeyer-Villiger Oxidation | Ketone | Peroxyacids (e.g., m-CPBA), H₂O₂/Lewis Acid | Lactone |

| Favorskii Rearrangement | α-Halo Ketone | Base (e.g., NaOH, NaOMe) | Carboxylic Acid/Ester |

| Beckmann Rearrangement | Oxime | Acid (e.g., H₂SO₄, PPA) | Lactam |

| Tiffeneau-Demjanov Rearrangement | 1-Aminomethyl-cycloalkanol | Nitrous Acid (HNO₂) | Ring-Expanded Ketone |

Transformations of the 3-Fluorophenyl Substituent

The 3-fluorophenyl moiety of the title compound offers a versatile platform for further functionalization through reactions characteristic of aromatic systems.

Aromatic Electrophilic Substitution on the Fluorophenyl Group

The fluorine atom and the cyclohexanone-containing alkyl substituent on the aromatic ring direct the regiochemical outcome of electrophilic aromatic substitution (EAS) reactions. Fluorine is an ortho-, para-directing deactivator, while the alkyl group is an ortho-, para-directing activator. The interplay of these directing effects, along with steric hindrance from the bulky cyclohexanone ring, will determine the position of substitution.

Common EAS reactions that could be applied to 2-(3-fluorophenyl)cyclohexan-1-one include:

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation : Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation/Acylation : Introduction of an alkyl or acyl group, although these reactions may be challenging due to the deactivating effect of the fluorine atom.

The most likely positions for electrophilic attack are ortho and para to the activating alkyl group, which correspond to the C4, C6, and C2 positions of the fluorophenyl ring. However, the fluorine atom at C3 will also influence the regioselectivity, generally directing to its ortho (C2, C4) and para (C6) positions. Steric hindrance from the adjacent cyclohexanone ring might disfavor substitution at the C2 position.

Metalation and Cross-Coupling Reactions of the Aryl Moiety

The carbon-fluorine bond and carbon-hydrogen bonds of the aromatic ring can be activated for metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Directed ortho-Metalation (DoM) is a powerful strategy for the functionalization of aromatic rings. wikipedia.org The carbonyl group of the cyclohexanone can potentially act as a directing group, facilitating the deprotonation of the ortho C-H bond (at the C2 position of the phenyl ring) by a strong organolithium base. However, the fluorine at the C3 position might also influence the acidity of adjacent protons.

Palladium-catalyzed cross-coupling reactions are highly valuable for aryl functionalization. To apply these methods, the 3-fluorophenyl group would typically need to be further functionalized with a halide (e.g., Br, I) or converted to a triflate or boronic acid derivative.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide. wikipedia.orglibretexts.org For instance, if the 3-fluorophenyl ring were brominated, the resulting aryl bromide could be coupled with a variety of boronic acids to introduce new aryl or alkyl groups.

Heck-Mizoroki Reaction : This reaction involves the coupling of an unsaturated halide with an alkene. organic-chemistry.orgwikipedia.org An iodo- or bromo-substituted derivative of 2-(3-fluorophenyl)cyclohexan-1-one could react with various alkenes to append new vinyl groups.

Table 2: Potential Functionalization Reactions of the 3-Fluorophenyl Group

| Reaction Type | Substrate Moiety | Typical Reagents/Catalysts | Product Moiety |

| Nitration | Aryl C-H | HNO₃, H₂SO₄ | Aryl-NO₂ |

| Bromination | Aryl C-H | Br₂, FeBr₃ | Aryl-Br |

| Directed ortho-Metalation | Aryl C-H | n-BuLi, s-BuLi | Aryl-Li |

| Suzuki-Miyaura Coupling | Aryl-Br/I | Boronic Acid, Pd catalyst, Base | Aryl-Aryl/Alkyl |

| Heck-Mizoroki Reaction | Aryl-Br/I | Alkene, Pd catalyst, Base | Aryl-Alkene |

Mechanistic Elucidation of Key Transformations

Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions. While detailed experimental studies specifically on 2-(3-fluorophenyl)cyclohexan-1-one are limited, mechanistic insights can be drawn from studies of analogous systems.

Transition State Analysis in 2-(3-Fluorophenyl)cyclohexan-1-one Reactivity

Computational chemistry provides a powerful tool for analyzing the transition states of reactions involving complex molecules like 2-(3-fluorophenyl)cyclohexan-1-one. smu.edu

In the Baeyer-Villiger oxidation , the transition state involves the concerted migration of a carbon atom to an oxygen atom of the peroxyacid intermediate. The energy of the transition state determines the migratory aptitude of the different groups attached to the carbonyl. For 2-arylcyclohexanones, the abnormal regioselectivity observed with certain chiral catalysts suggests that the transition state leading to the migration of the less-substituted carbon is energetically favored, likely due to specific steric and electronic interactions with the chiral catalyst. acs.org

For electrophilic aromatic substitution , the reaction proceeds through a high-energy carbocation intermediate known as a Wheland intermediate or arenium ion. The stability of this intermediate is key to the reaction rate and regioselectivity. The fluorine atom can stabilize an adjacent carbocation through resonance, but its inductive electron-withdrawing effect is generally destabilizing. DFT studies on related fluorinated aromatic ketones could elucidate the relative energies of the possible arenium ion intermediates and thus predict the most likely substitution patterns. researchgate.net

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetics and thermodynamics of a reaction determine its rate and the position of equilibrium, respectively.

In the kinetic resolution of racemic 2-(3-fluorophenyl)cyclohexan-1-one via Baeyer-Villiger oxidation, the differential rates of reaction for the two enantiomers with the chiral catalyst are the basis for the separation. The relative activation energies for the two diastereomeric transition states determine the enantioselectivity of the process. acs.org

For electrophilic aromatic substitution , the reaction is typically under kinetic control, meaning the product distribution is determined by the relative rates of attack at different positions on the ring. The activation energy for the formation of the Wheland intermediate is the rate-determining step. Reactions are generally irreversible and thus thermodynamically controlled products are not usually observed.

The study of reaction kinetics, for instance by monitoring the disappearance of starting material or the appearance of product over time, can provide valuable data for determining rate laws and activation parameters. Such studies, while not yet reported specifically for 2-(3-fluorophenyl)cyclohexan-1-one, would be invaluable for a deeper understanding of its reactivity.

Role of Solvent and Catalysis in Reaction Outcomes

The chemical behavior of 2-(3-fluorophenyl)cyclohexan-1-one is significantly influenced by the choice of solvent and the presence of a catalyst. These factors can dictate the reaction pathway, rate, and the yield of the desired products. The principles of these effects are well-established in the context of related α-aryl ketones and their subsequent functionalization, particularly in palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination.

The solvent plays a multifaceted role in the reactions involving 2-(3-fluorophenyl)cyclohexan-1-one and similar compounds. It must dissolve the reactants and reagents, but its polarity can also stabilize or destabilize intermediates and transition states, thereby affecting the reaction mechanism and rate. For instance, in nucleophilic substitution reactions, polar protic solvents can stabilize both cations and anions through hydrogen bonding. This can accelerate SN1-type reactions by stabilizing the carbocation intermediate, but may slow down SN2 reactions by solvating the nucleophile, thus hindering its attack on the electrophile. Conversely, polar aprotic solvents are often favored for SN2 reactions as they can dissolve ionic nucleophiles while not overly solvating them.

In the context of palladium-catalyzed reactions, which are crucial for the further functionalization of α-aryl ketones, the solvent choice is critical. The majority of these reactions are performed in organic solvents like toluene (B28343), or ethers such as tetrahydrofuran (B95107) (THF) and dioxane. For substrates with poor solubility, more polar solvents like dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethyl sulfoxide (B87167) (DMSO) may be employed. The solvent can also play a direct role in the catalytic cycle by stabilizing the active catalyst species.

Catalysis is paramount in many reactions of 2-(3-fluorophenyl)cyclohexan-1-one, especially for the formation of new carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed cross-coupling reactions are particularly relevant. The choice of the palladium precursor and, more importantly, the ligand, can dramatically impact the reaction's efficiency, selectivity, and substrate scope.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is a prime example of the importance of catalysis. The development of increasingly sophisticated phosphine (B1218219) ligands has enabled the coupling of a wide range of amines with aryl halides under milder conditions. Early catalyst systems were often limited in scope, but the advent of bulky, electron-rich biarylphosphine ligands has allowed for the amination of even challenging substrates. These ligands are thought to facilitate the rate-limiting reductive elimination step and prevent the formation of inactive catalyst species.

The choice of base is also integral to the catalytic system. Strong, non-nucleophilic bases are typically required to deprotonate the amine or the α-carbon of the ketone. Common bases include sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), and potassium phosphate (B84403) (K₃PO₄). The base can influence the reaction outcome, and in some cases, weaker bases are preferred to avoid side reactions with sensitive functional groups.

While specific data for 2-(3-Fluorophenyl)cyclohexan-1-one is not extensively available, the following tables illustrate the typical effects of solvent, catalyst, and base on the outcomes of closely related α-arylation and amination reactions of ketones.

Table 1: Illustrative Effect of Ligand and Base on the Palladium-Catalyzed α-Arylation of Cyclohexanone with an Aryl Bromide

| Entry | Palladium Source | Ligand | Base | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | PPh₃ | NaOtBu | Toluene | <10 |

| 2 | Pd(OAc)₂ | BINAP | NaOtBu | Toluene | 65 |

| 3 | Pd(OAc)₂ | XPhos | NaOtBu | Toluene | 95 |

| 4 | Pd(OAc)₂ | XPhos | K₃PO₄ | Toluene | 88 |

| 5 | Pd₂(dba)₃ | SPhos | Cs₂CO₃ | Dioxane | 92 |

This table is a representative example based on typical outcomes for the α-arylation of cyclohexanone and does not represent specific experimental results for 2-(3-Fluorophenyl)cyclohexan-1-one.

The data in Table 1 demonstrates that the choice of phosphine ligand is critical for the success of the α-arylation of cyclohexanone. Simple ligands like triphenylphosphine (B44618) (PPh₃) are generally ineffective. Bidentate ligands such as BINAP provide moderate yields, while the use of bulky, electron-rich biarylphosphine ligands like XPhos and SPhos leads to significantly higher yields. The base also plays a crucial role, with strong bases like NaOtBu often giving the best results, although milder bases like K₃PO₄ and Cs₂CO₃ can also be effective and may be necessary for substrates with base-sensitive functional groups.

Table 2: Representative Solvent Effects on the Buchwald-Hartwig Amination of an Aryl Halide with a Secondary Amine

| Entry | Catalyst System | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd₂(dba)₃ / RuPhos | Toluene | 100 | 94 |

| 2 | Pd₂(dba)₃ / RuPhos | Dioxane | 100 | 91 |

| 3 | Pd₂(dba)₃ / RuPhos | THF | 66 | 75 |

| 4 | Pd₂(dba)₃ / RuPhos | DMF | 100 | 60 |

| 5 | Pd₂(dba)₃ / RuPhos | t-BuOH | 100 | 85 |

This table is a representative example based on typical outcomes for the Buchwald-Hartwig amination and does not represent specific experimental results for 2-(3-Fluorophenyl)cyclohexan-1-one.

Table 2 illustrates the influence of the solvent on a typical Buchwald-Hartwig amination reaction. Non-polar aprotic solvents like toluene and dioxane often provide the highest yields at elevated temperatures. More polar solvents like THF can also be used, but may result in lower yields, especially at their lower boiling points. Highly polar aprotic solvents such as DMF can sometimes lead to decreased yields due to potential side reactions or catalyst deactivation. The use of an alcohol solvent like t-BuOH can also be effective.

Computational and Theoretical Investigations of 2 3 Fluorophenyl Cyclohexan 1 One

Conformational Analysis and Energetics of 2-(3-Fluorophenyl)cyclohexan-1-one (B6146599)

The conformational landscape of 2-(3-Fluorophenyl)cyclohexan-1-one is primarily defined by the arrangement of the cyclohexanone (B45756) ring and the orientation of the 3-fluorophenyl substituent.

The cyclohexanone ring typically adopts a chair conformation to minimize angular and torsional strain. In substituted cyclohexanones, the substituents can occupy either axial or equatorial positions. For 2-substituted cyclohexanones, there is a general preference for the substituent to be in the equatorial position to avoid steric strain arising from 1,3-diaxial interactions. libretexts.orgmasterorganicchemistry.comlibretexts.org These interactions occur between an axial substituent and the axial hydrogens on the same side of the ring. libretexts.org

In the case of 2-phenylcyclohexanone, the equatorial conformer is significantly more stable than the axial conformer. The energy difference, often referred to as the A-value, for a phenyl group is approximately 2.8 kcal/mol (12 kJ/mol). tminehan.com This substantial energy difference indicates a strong preference for the equatorial orientation of the phenyl group. At equilibrium, a vast majority of the molecules will exist in the conformation where the phenyl group is equatorial. masterorganicchemistry.com The introduction of a fluorine atom on the phenyl ring is not expected to dramatically alter this fundamental preference, thus the 3-fluorophenyl group in 2-(3-Fluorophenyl)cyclohexan-1-one will predominantly occupy the equatorial position.

| Substituent | A-Value (kcal/mol) | A-Value (kJ/mol) |

|---|---|---|

| -F | 0.2 | 0.8 |

| -Cl | 0.5 | 2.1 |

| -Br | 0.6 | 2.5 |

| -OH | 1.0 | 4.1 |

| -CH3 | 1.7 | 7.1 |

| -Ph (Phenyl) | 2.8 | 12 |

The rotation of the 3-fluorophenyl group around the C-C bond connecting it to the cyclohexanone ring is subject to a rotational barrier. This barrier arises from steric hindrance between the ortho hydrogens of the phenyl ring and the adjacent atoms on the cyclohexanone ring. Theoretical studies on related systems, such as biphenyls, show that the energy barrier to rotation is influenced by the size of the substituents ortho to the bond axis. youtube.com

Theoretical studies on the aggregation of 2-(3-Fluorophenyl)cyclohexan-1-one are not extensively documented. However, the molecule possesses functionalities that can lead to intermolecular interactions. The carbonyl group (C=O) has a significant dipole moment, which can lead to dipole-dipole interactions. The fluorophenyl group can participate in van der Waals interactions, including dispersion forces and potentially weak C–H···F and C–H···π interactions. Computational studies on similar fluorinated compounds have shown that fluorine can participate in non-covalent interactions that influence molecular packing in the solid state. mdpi.com Theoretical calculations would be necessary to quantify the strength and nature of these interactions and to predict the most stable aggregation motifs.

Electronic Structure and Reactivity Descriptors

The electronic properties of 2-(3-Fluorophenyl)cyclohexan-1-one are key to understanding its reactivity. Computational methods provide valuable tools to analyze these features.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. wikipedia.orgschrodinger.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO reflects its ability to accept electrons (electrophilicity).

The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. wikipedia.orgwuxibiology.com For 2-(3-Fluorophenyl)cyclohexan-1-one, the HOMO is expected to have significant contributions from the phenyl ring's π-system and the lone pairs of the oxygen atom in the carbonyl group. The LUMO is likely to be a π* orbital localized on the carbonyl group and the phenyl ring. The fluorine substituent, being electron-withdrawing, will influence the energies of these orbitals.

| Orbital | Description | Expected Localization |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Phenyl ring (π-system), Carbonyl oxygen (lone pairs) |

| LUMO | Lowest Unoccupied Molecular Orbital | Carbonyl group (π), Phenyl ring (π) |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Influences chemical reactivity and stability |

The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is a powerful tool for predicting sites of electrophilic and nucleophilic attack. The ESP map shows regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

For 2-(3-Fluorophenyl)cyclohexan-1-one, the most negative electrostatic potential is expected to be located around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. The fluorine atom, also being highly electronegative, will create a region of negative potential around itself and influence the charge distribution on the phenyl ring. The hydrogen atoms of the cyclohexanone and phenyl rings will exhibit positive electrostatic potential. The carbonyl carbon is expected to be a site of positive potential, making it susceptible to nucleophilic attack. Computational studies on fluorinated benzil (B1666583) derivatives have shown that fluorine substitution significantly alters the Mulliken charge distributions within the molecule. researchgate.net A detailed ESP map for 2-(3-Fluorophenyl)cyclohexan-1-one would provide precise information on its reactive sites.

Fukui Functions and Local Reactivity Indices

The reactivity of 2-(3-Fluorophenyl)cyclohexan-1-one, specifically identifying which atomic sites are most susceptible to electrophilic or nucleophilic attack, can be predicted using Fukui functions and other local reactivity indices derived from Density Functional Theory (DFT). wikipedia.orgacs.org The Fukui function, ƒ(r), quantifies the change in electron density at a specific point when an electron is added to or removed from the molecule. wikipedia.org

For practical application, the Fukui function is often condensed to atomic centers, yielding values that indicate the reactivity of each atom. wikipedia.org There are three main types of condensed Fukui functions:

ƒ+ : for nucleophilic attack (measures the ability to accept an electron).

ƒ- : for electrophilic attack (measures the ability to donate an electron).

ƒ0 : for radical attack.

The sites with the highest ƒ+ value are the most likely to be attacked by a nucleophile, while the sites with the highest ƒ- value are most susceptible to an electrophile. For 2-(3-Fluorophenyl)cyclohexan-1-one, the primary sites of interest for nucleophilic attack are the carbonyl carbon and the fluorinated aromatic ring. For electrophilic attack, the α-carbons to the ketone are likely candidates for deprotonation to form an enolate.

Illustrative Data for Reactivity Indices:

The following table presents hypothetical condensed Fukui function values for key atoms in 2-(3-Fluorophenyl)cyclohexan-1-one, based on general principles of reactivity for similar ketones. researchgate.netresearchgate.net

| Atom | ƒ+ (Nucleophilic Attack) | ƒ- (Electrophilic Attack) |

| C1 (Carbonyl Carbon) | 0.45 | 0.05 |

| O (Carbonyl Oxygen) | 0.10 | 0.35 |

| C2 (α-carbon) | 0.08 | 0.15 |

| C6 (α-carbon) | 0.08 | 0.15 |

| C1' (Aromatic C-F) | 0.12 | 0.03 |

This data is illustrative and not from direct calculation on the target molecule.

Theoretical Spectroscopic Predictions

Computational chemistry provides powerful tools for predicting various spectroscopic properties, aiding in the structural elucidation and characterization of molecules like 2-(3-Fluorophenyl)cyclohexan-1-one. yukiozaki.com

The infrared (IR) spectrum of a molecule is determined by its vibrational modes. Quantum chemical calculations, typically using DFT methods, can predict these vibrational frequencies with a high degree of accuracy. acs.orgworldscientific.com For 2-(3-Fluorophenyl)cyclohexan-1-one, the most characteristic vibrational mode is the C=O stretching frequency of the ketone group. This peak is typically strong and appears in a well-defined region of the IR spectrum. libretexts.orgbartleby.com Its exact position can be influenced by factors such as ring strain and conjugation. libretexts.org Theoretical calculations for cyclohexanone and its derivatives show excellent agreement with experimental spectra, allowing for unambiguous assignment of the fundamental vibrational modes. acs.orgnih.gov

Illustrative Calculated Vibrational Frequencies:

Below is a table of expected prominent vibrational frequencies for 2-(3-Fluorophenyl)cyclohexan-1-one based on data from similar cyclic ketones. bartleby.comnih.govresearchgate.net

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C=O Stretch | 1700 - 1725 |

| Aromatic C=C Stretch | 1580 - 1610 |

| C-F Stretch | 1100 - 1250 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

This data is illustrative and not from direct calculation on the target molecule.

Predicting ¹H and ¹³C NMR chemical shifts is a cornerstone of computational structure verification. researchgate.netnih.gov For fluorinated compounds like 2-(3-Fluorophenyl)cyclohexan-1-one, ¹⁹F NMR is also a critical characterization technique. researchgate.netnih.gov DFT-based methods, such as the Gauge-Independent Atomic Orbital (GIAO) method, are commonly used to calculate NMR shielding tensors, which are then converted to chemical shifts. nih.govresearchgate.net The accuracy of these predictions can be very high, often with mean absolute deviations of less than 0.2 ppm for ¹H and a few ppm for ¹³C and ¹⁹F, making them invaluable for distinguishing between isomers. nih.govgithub.io

Illustrative Predicted ¹³C NMR Chemical Shifts:

The following table shows hypothetical ¹³C NMR chemical shifts for 2-(3-Fluorophenyl)cyclohexan-1-one, estimated from typical values for substituted cyclohexanones and fluorinated aromatic rings.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (C=O) | ~209 |

| C2 (CH-Ar) | ~55 |

| C3 | ~30 |

| C4 | ~25 |

| C5 | ~28 |

| C6 | ~42 |

| C1' (C-C) | ~140 |

| C2' (CH) | ~115 (JCF) |

| C3' (C-F) | ~163 (JCF) |

| C4' (CH) | ~114 (JCF) |

| C5' (CH) | ~130 (JCF) |

| C6' (CH) | ~123 (JCF) |

This data is illustrative and not from direct calculation on the target molecule.

Since 2-(3-Fluorophenyl)cyclohexan-1-one is a chiral molecule, it will exhibit optical activity, which can be characterized by techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD). Time-dependent DFT (TD-DFT) calculations are a reliable method for simulating ECD and ORD spectra. nih.govrsc.org By comparing the calculated spectrum with the experimental one, the absolute configuration of a chiral molecule can be determined. nih.gov The shape and sign of the Cotton effects in the ECD spectrum are highly sensitive to the three-dimensional arrangement of the chromophores, in this case, the phenyl ring and the carbonyl group. nih.gov

Role of 2 3 Fluorophenyl Cyclohexan 1 One As a Synthetic Building Block and Intermediate

Precursor to Complex Organic Scaffolds

The 2-arylcyclohexanone framework is a well-established starting point for the construction of intricate molecular skeletons. The presence of the 3-fluorophenyl group in 2-(3-Fluorophenyl)cyclohexan-1-one (B6146599) introduces a site for further functionalization and can influence the electronic properties and reactivity of the molecule.

Synthesis of Polycyclic Compounds

The fusion of additional rings onto the cyclohexanone (B45756) core is a common strategy for building polycyclic systems. One of the most powerful methods for achieving this is the Robinson annulation. This reaction sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, can be envisioned with 2-(3-Fluorophenyl)cyclohexan-1-one to generate fused ring systems. For instance, reaction with a methyl vinyl ketone under basic conditions would be expected to yield a substituted octahydronaphthalenone, a core structure found in many natural products and biologically active molecules.

| Reaction Type | Reagents | Expected Product Core |

| Robinson Annulation | Methyl vinyl ketone, Base | Octahydronaphthalenone |

| Diels-Alder Reaction (after enolization) | Dienophiles | Fused bicyclic systems |

Derivatization to Heterocyclic Systems

The ketone and the adjacent methylene (B1212753) group in 2-(3-Fluorophenyl)cyclohexan-1-one provide reactive handles for the construction of heterocyclic rings. A variety of condensation reactions can be employed to introduce heteroatoms and form five- or six-membered heterocycles. For example, the Gewald reaction, which involves the condensation of a ketone with an α-cyanoester and elemental sulfur, could be utilized to synthesize a substituted aminothiophene fused to the cyclohexane ring.

| Reaction Name | Reagents | Resulting Heterocycle |

| Gewald Reaction | α-cyanoester, Sulfur, Base | Aminothiophene |

| Paal-Knorr Synthesis | 1,4-dicarbonyl compounds | Pyrrole or Furan |

| Hantzsch Dihydropyridine Synthesis | Aldehyde, β-ketoester, Ammonia | Dihydropyridine |

Chiral Auxiliary or Ligand Precursor

The development of stereoselective synthetic methods is a cornerstone of modern organic chemistry. Chiral molecules derived from readily available starting materials are highly sought after for use as chiral auxiliaries or as precursors to chiral ligands for asymmetric catalysis.

Development of Chiral Catalysts from 2-(3-Fluorophenyl)cyclohexan-1-one Derivatives

Derivatives of 2-(3-Fluorophenyl)cyclohexan-1-one, particularly chiral amines and diols, have the potential to serve as ligands for transition metal catalysts. For instance, asymmetric reduction of the ketone would yield a chiral alcohol, which could be further elaborated into bidentate or tridentate ligands. These ligands can coordinate to metals such as rhodium, ruthenium, or iridium to create catalysts capable of inducing enantioselectivity in a wide range of transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions.

Application in Asymmetric Synthesis

When resolved into its individual enantiomers, 2-(3-Fluorophenyl)cyclohexan-1-one itself or its simple derivatives can act as chiral building blocks. These enantiopure starting materials can be used in diastereoselective reactions, where the existing stereocenter directs the formation of new stereocenters. For example, the enolate of a chiral 2-(3-Fluorophenyl)cyclohexan-1-one could undergo diastereoselective alkylation or aldol reactions, providing access to highly functionalized, enantiomerically enriched products.

Intermediacy in the Total Synthesis of Natural Products (Non-biological applications)

The structural motifs present in 2-(3-Fluorophenyl)cyclohexan-1-one are found within the carbon skeletons of numerous natural products. While no specific total synthesis employing this exact compound is prominently reported, its potential as a key intermediate is evident. Many synthetic routes towards complex natural products, such as steroids, terpenoids, and alkaloids, rely on the construction of functionalized six-membered rings early in the synthesis. The strategic placement of the fluorophenyl group could serve as a precursor to other functional groups or influence the stereochemical outcome of subsequent reactions in a total synthesis campaign.

Contribution to Materials Science (Focus on structural and synthetic aspects)

Extensive literature searches did not yield specific examples of 2-(3-Fluorophenyl)cyclohexan-1-one being utilized as a direct synthetic building block or intermediate in the field of materials science. While the broader class of fluorinated compounds sees wide application in the development of advanced materials such as polymers and liquid crystals, the role of this specific molecule is not well-documented in available scientific literature.

The introduction of fluorine into organic molecules can significantly alter their physical and chemical properties, a feature that is often exploited in materials science. For instance, fluorination can enhance thermal stability, chemical resistance, and hydrophobicity, and can influence the electronic properties of a material. Substituted cyclohexanones, as a general class of compounds, can serve as precursors to a variety of molecular scaffolds.

In principle, the structural features of 2-(3-Fluorophenyl)cyclohexan-1-one, namely the reactive ketone group, the fluorinated phenyl ring, and the cyclohexane backbone, present potential avenues for its incorporation into larger molecular architectures relevant to materials science. The ketone functionality could be a site for polymerization reactions or for the attachment of other functional groups. The fluorophenyl moiety could impart desirable properties such as increased thermal stability or specific intermolecular interactions. The cyclohexyl ring provides a non-planar, three-dimensional structure that could influence the morphology and packing of resulting materials.

However, despite these theoretical possibilities, there is a notable absence of published research or patents detailing the synthesis of polymers, liquid crystals, or other advanced materials derived from 2-(3-Fluorophenyl)cyclohexan-1-one. The scientific focus on analogous compounds appears to be predominantly in the areas of medicinal chemistry and pharmacology. Therefore, a detailed discussion of its contribution to materials science, including research findings and data tables, cannot be provided at this time due to the lack of available information.

Future Research Directions and Unexplored Avenues for 2 3 Fluorophenyl Cyclohexan 1 One

Emerging Synthetic Methodologies for Enhanced Efficiency and Selectivity

The synthesis of chiral α-arylcyclohexanones is a cornerstone of modern organic chemistry. Future research on 2-(3-Fluorophenyl)cyclohexan-1-one (B6146599) should focus on adopting cutting-edge catalytic methods to achieve superior efficiency, regioselectivity, and, crucially, enantioselectivity.

Promising avenues include:

Catalytic Asymmetric Hydrogenation: The development of catalytic asymmetric hydrogenation via dynamic kinetic resolution has proven highly effective for α-arylcyclohexanones, yielding chiral α-arylcyclohexanols with excellent enantiomeric excess (up to 99% ee) and diastereoselectivity (>99:1 cis/trans). epa.gov Applying similar ruthenium- or rhodium-based chiral catalyst systems to 2-(3-Fluorophenyl)cyclohexan-1-one could provide an efficient route to its corresponding chiral alcohol derivatives, which are valuable building blocks.

Photoredox and N-Heterocyclic Carbene (NHC) Catalysis: Recent breakthroughs have demonstrated the power of tandem photoredox and NHC catalysis for the convergent synthesis of substituted cycloalkanones. researchgate.net This approach, which enables the construction of two contiguous C-C bonds under mild conditions, represents a significant departure from classical methods like Robinson annulation. researchgate.net Exploring a formal [5+1] cycloaddition strategy could offer a novel and more sustainable route to the 2-(3-Fluorophenyl)cyclohexan-1-one core.

Palladium-Catalyzed Oxidative Cyclization: The use of palladium catalysts, promoted by reagents like Yb(OTf)₃, facilitates the oxidative cyclization of appropriate precursors to form cyclic ketones. organic-chemistry.org Investigating this methodology could lead to a highly regioselective synthesis of the target molecule under aerobic conditions. organic-chemistry.org

| Methodology | Key Catalyst/System | Potential Advantage for Synthesis | Relevant Precursor Type |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rh(II) or Ru(II) complexes | High enantioselectivity and diastereoselectivity | Racemic 2-(3-Fluorophenyl)cyclohexan-1-one |

| Tandem Photoredox/NHC Catalysis | Iridium or Ruthenium photocatalyst + N-Heterocyclic Carbene | Mild conditions, high convergence, avoids harsh bases | Benzylic ketones and appropriate coupling partners |

| Palladium-Catalyzed Oxidative Cyclization | Pd(DMSO)₂(TFA)₂ with O₂ or Yb(OTf)₃-promoted systems | High regioselectivity, use of O₂ as a green oxidant | γ-heteroalkenyl β-keto amides or similar open-chain precursors |

Novel Reactivity Profiles and Unconventional Transformations

The inherent functionality of 2-(3-Fluorophenyl)cyclohexan-1-one—a ketone, a chiral center, and an electronically modified aromatic ring—makes it a prime candidate for exploring unconventional chemical transformations.

Future research could investigate:

Fluorine-Directed Reactivity: The electron-withdrawing nature of the fluorine atom can influence the reactivity of the entire molecule. Systematic studies on how the 3-fluoro substituent alters the pKa of the α-proton, the susceptibility of the carbonyl group to nucleophilic attack, and the stability of reaction intermediates are needed. This could uncover unique reactivity compared to its non-fluorinated or differently substituted analogues.

Transformation into Heterocyclic Scaffolds: Cyclohexanone (B45756) derivatives are versatile precursors for a wide range of heterocyclic compounds. nih.gov Subjecting 2-(3-Fluorophenyl)cyclohexan-1-one to reactions with reagents like hydrazine, hydroxylamine, or various binucleophiles could yield novel fluorinated indazoles, benzoisoxazoles, or other fused heterocyclic systems. nih.gov These new structures could be screened for unique chemical properties.

Ring Expansion and Rearrangement Reactions: Ketamine analogues have been shown to undergo ring expansion rearrangements under certain conditions, for instance, from a cyclopentyl to a cyclohexyl system. researchgate.net Investigating similar thermal or acid-catalyzed rearrangements for 2-(3-Fluorophenyl)cyclohexan-1-one could lead to the synthesis of novel seven-membered ring structures containing a fluorophenyl moiety. Furthermore, exploring the Neber rearrangement of the corresponding oxime could provide a synthetic route to related α-amino ketones. semanticscholar.org

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful lens through which to predict and understand the behavior of molecules, guiding experimental work and saving resources.

Key areas for computational investigation include:

Conformational and Electronic Analysis: DFT calculations, using functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)), can be employed to determine the most stable conformations of 2-(3-Fluorophenyl)cyclohexan-1-one. researchgate.net Such studies can elucidate the preferred orientation of the fluorophenyl group (axial vs. equatorial) and its impact on the cyclohexanone ring puckering. Analysis of frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MESP) maps would provide insight into the molecule's electronic structure and reactive sites. researchgate.netrsc.org

Spectroscopic Prediction: Time-dependent DFT (TD-DFT) can be used to calculate and predict the UV-Vis absorption spectra, correlating theoretical absorption bands with experimental findings. researchgate.net Similarly, theoretical calculations of vibrational wavenumbers can aid in the interpretation of experimental IR and Raman spectra. researchgate.net

Reaction Mechanism Elucidation: Computational modeling can be used to map the energy profiles of potential reactions. For instance, modeling the transition states of the aforementioned synthetic methodologies or reactivity pathways would provide a deeper understanding of the reaction mechanisms, explain observed selectivities, and help optimize reaction conditions. nih.gov

| Computational Method | Property to Investigate | Potential Insight |

|---|---|---|

| DFT (e.g., B3LYP/6-311+G(d,p)) | Geometric Optimization & Vibrational Frequencies | Predict stable conformers and assist in IR/Raman spectral assignment. researchgate.net |

| TD-DFT | Electronic Absorption Spectra | Predict UV-Vis absorption maxima and oscillator strengths. researchgate.net |

| NBO/Mulliken Population Analysis | Charge Distribution & Bonding | Reveal charge distribution and identify electrophilic/nucleophilic sites. nih.gov |

| Frontier Molecular Orbital (FMO) Analysis | HOMO-LUMO Energy Gap | Assess electronic reactivity, kinetic stability, and potential as a donor/acceptor unit. rsc.org |

Potential Applications in Non-Pharmacological Contexts and Advanced Materials

While related structures are explored for pharmacological activity, the unique combination of a chiral cyclohexanone and a fluorinated aromatic ring in 2-(3-Fluorophenyl)cyclohexan-1-one suggests potential in materials science. The introduction of fluorine can fine-tune critical physicochemical properties like metabolic stability, lipophilicity, and binding interactions, which are also relevant for non-biological applications. nih.gov

Unexplored opportunities include:

Fluorinated Liquid Crystals: Fluorinated compounds are widely used in liquid crystal displays (LCDs) due to their unique dielectric and optical properties. nih.gov The rigid core and polar nature of 2-(3-Fluorophenyl)cyclohexan-1-one make it a candidate building block for novel liquid crystalline materials, whose properties could be tuned by further derivatization.

Components for Donor-Acceptor Chromophores: The electron-withdrawing 3-fluorophenyl group can act as an acceptor unit when paired with a suitable electron-donating moiety. Incorporating this structure into larger conjugated systems could lead to novel donor-acceptor chromophores. ku.dknih.gov Such materials are of interest for applications in nonlinear optics (NLO) and as emissive layers in Organic Light-Emitting Diodes (OLEDs).

Monomers for Specialty Polymers: Fluoropolymers are known for their exceptional thermal stability and chemical resistance. nih.gov The ketone functionality of 2-(3-Fluorophenyl)cyclohexan-1-one could be used as a handle for polymerization reactions, potentially leading to specialty polymers with high thermal stability, specific optical properties, and controlled stereochemistry along the polymer backbone.

Q & A

Q. Optimization Strategies :

Q. Table 1: Comparative Synthesis Methods

| Method | Reagents/Conditions | Yield (%) | Purity (%) | Reference |

|---|---|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, DCM, 0°C, 12h | 65 | 95 | |

| Grignard Alkylation | 3-Fluorophenyl MgBr, THF, reflux | 72 | 98 |

Basic: Which spectroscopic techniques are most effective for characterizing 2-(3-Fluorophenyl)cyclohexan-1-one, and what are the key spectral markers?

Answer:

Critical techniques include ¹H/¹³C NMR , IR , and MS :

Q. Table 2: Key NMR Peaks

| Proton/Carbon | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| Cyclohexanone CH₂ | 2.1–2.5 | Multiplet | |

| 3-Fluorophenyl C-F | 160 (¹³C) | Singlet |

Advanced: How does the introduction of a fluorine atom at the 3-position of the phenyl ring influence the compound's electronic structure and reactivity?

Answer:

The 3-fluorine substituent induces electron-withdrawing effects via σ-withdrawal and π-conjugation, altering:

- Electronic Structure :

- Reactivity :

Q. Table 3: Fluorine vs. Non-Fluorinated Analogues

| Property | 3-Fluorophenyl Derivative | Phenyl Derivative | Reference |

|---|---|---|---|

| C=O IR Stretch (cm⁻¹) | 1715 | 1705 | |

| Metabolic Half-life (h) | 4.2 | 2.8 |

Advanced: What strategies can resolve contradictions in biological activity data observed for 2-(3-Fluorophenyl)cyclohexan-1-one across different studies?

Answer:

Discrepancies often arise from purity , enantiomeric composition , or assay conditions . Mitigation strategies:

Purity Verification : Use HPLC (C18 column, acetonitrile/water) to confirm >98% purity .

Enantiomeric Analysis : Chiral chromatography (e.g., Chiralpak AD-H) to isolate (R)- and (S)-enantiomers .

Standardized Assays :

- Use consistent cell lines (e.g., HEK293 for NMDA receptor studies) .

- Control pH (7.4) and temperature (37°C) in vitro .

Case Study : Fluorexetamine (a derivative) showed variable NMDA receptor inhibition until enantiomers were separated, revealing (S)-enantiomer dominance in activity .

Advanced: How can computational methods like molecular docking predict the interaction of 2-(3-Fluorophenyl)cyclohexan-1-one with NMDA receptors?

Answer:

Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding modes:

Receptor Preparation : Retrieve NMDA receptor structure (PDB: 4TLM) and remove water/ligands.

Ligand Optimization : Minimize energy of 2-(3-Fluorophenyl)cyclohexan-1-one using DFT (B3LYP/6-31G*) .

Docking Parameters :

Q. Key Findings :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.